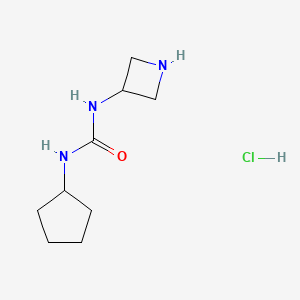

1-(Azetidin-3-yl)-3-cyclopentylurea hydrochloride

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)-3-cyclopentylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.ClH/c13-9(12-8-5-10-6-8)11-7-3-1-2-4-7;/h7-8,10H,1-6H2,(H2,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAESOGUSJUUIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that azetidine derivatives can be used as structural analogues for 4-aminobutanoic acid (gaba) and can be involved in the modulation of gaba a receptors.

Mode of Action

Based on the information about similar compounds, it can be inferred that this compound might interact with its targets, possibly gaba a receptors, leading to changes in the receptor’s function.

Biochemical Analysis

Biochemical Properties

1-(Azetidin-3-yl)-3-cyclopentylurea hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division. The nature of these interactions often involves binding to specific sites on the biomolecules, leading to inhibition or activation of their functions. This compound’s interaction with tubulin results in the destabilization of microtubules, which can affect cell division and proliferation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It also affects the cell cycle by arresting cells in the G2/M phase, which is critical for cell division. These effects are mediated through its interaction with tubulin and subsequent disruption of microtubule dynamics.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to microtubule destabilization. This inhibition disrupts the mitotic spindle formation, which is essential for chromosome segregation during cell division. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as inhibition of tumor growth and reduction of cancer cell proliferation. At higher doses, it can cause toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, which can influence its overall efficacy and toxicity. Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the cytoplasm and nucleus, where it exerts its effects on cell division and gene expression.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows the compound to interact with its target biomolecules effectively and exert its biochemical effects. For example, its accumulation in the nucleus enables it to modulate gene expression and influence cellular processes.

Biological Activity

1-(Azetidin-3-yl)-3-cyclopentylurea hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is classified as a urea derivative, which often exhibits a range of biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and influence biochemical pathways. Compounds in this class often act as enzyme inhibitors or receptor antagonists, affecting processes such as pain perception and inflammation.

Key Mechanisms:

- TRPV1 Receptor Modulation: Similar compounds have been shown to interact with the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a crucial role in nociception and inflammatory responses .

- Inhibition of Pain Pathways: By inhibiting TRPV1 activity, these compounds may reduce pain sensations and inflammation, suggesting potential use in pain management therapies .

Case Studies and Experimental Data

- Pain Management Studies : In preclinical models, compounds similar to this compound demonstrated significant analgesic effects. For example, studies indicated that TRPV1 antagonists could effectively reduce hyperalgesia in animal models .

- Inflammation Reduction : Research has shown that the administration of urea derivatives can lead to decreased levels of pro-inflammatory cytokines in models of acute inflammation, suggesting a role in managing inflammatory disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Mechanism of Action | Primary Biological Activity |

|---|---|---|

| 1-(Azetidin-3-yl)-3-cyclopentylurea | TRPV1 Antagonist | Analgesic, Anti-inflammatory |

| Capsaicin | TRPV1 Agonist | Analgesic (initially), then desensitization |

| Other Urea Derivatives | Various receptor interactions | Anti-inflammatory, Antimicrobial |

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent in treating various diseases, particularly cancers. Research indicates that azetidine derivatives can act as inhibitors of specific kinases, which are crucial in cancer cell signaling pathways. For instance, certain azetidine-based compounds have been identified as inhibitors of hematopoietic progenitor kinase 1 (HPK1), which is implicated in several types of cancer, including colorectal and breast cancer .

Drug Development

1-(Azetidin-3-yl)-3-cyclopentylurea hydrochloride is being investigated for its role in enhancing immune responses and modulating kinase activities. The ability to inhibit HPK1 suggests that this compound could be valuable in combination therapies with chemotherapeutic agents, potentially improving treatment efficacy and patient outcomes .

Research has demonstrated that azetidine derivatives exhibit a range of biological activities, including antibacterial and antifungal properties. These activities can be attributed to the unique structural features of azetidines, which allow them to interact with biological membranes and enzymes effectively .

Case Study 1: Cancer Treatment

A study published in Nature Reviews highlighted the effectiveness of azetidine-based compounds in preclinical models of cancer. The research focused on the inhibition of HPK1 activity, showing a statistically significant reduction in tumor growth rates when combined with standard chemotherapy .

Case Study 2: Immune Modulation

Another investigation explored the immune-modulating effects of azetidine derivatives. The study revealed that these compounds could enhance T-cell responses in vitro, suggesting potential applications in immunotherapy for cancer patients .

Data Table: Comparative Analysis of Azetidine Derivatives

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

- Azetidine Derivatives : The azetidine ring is a common motif in many bioactive compounds due to its constrained geometry.

- Substituent Variability : Similar compounds differ in the functional groups attached to the azetidine ring (e.g., amines, carbamates, or urea) and the nature of substituents (e.g., cyclopentyl, benzyl, or oxadiazole).

Selected Compounds for Comparison:

Structural Insights:

- Cyclopentyl vs. Cyclohexyl/Aromatic Groups : The cyclopentyl group in the target compound balances lipophilicity and steric effects more effectively than the bulkier benzhydryl group in 1-benzhydrylazetidin-3-amine HCl or the rigid oxadiazole in 1-(azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one HCl .

- Urea vs.

Physicochemical Properties

Molecular Weight and Solubility:

Lipophilicity (LogP):

- The cyclopentyl group increases LogP compared to azetidine derivatives with polar substituents (e.g., hydroxyl or amine groups). For example, 3-methylazetidin-3-ol HCl (LogP ≈ 0.5) is less lipophilic than the target compound (estimated LogP ≈ 2.0–2.5).

Functional Group Analysis

Urea vs. Amine/Carbamate:

Azetidine Ring Modifications:

- Substitution at the 3-position of azetidine with a cyclopentyl-urea group provides a unique balance of rigidity and steric hindrance, distinct from smaller (methyl) or bulkier (benzhydryl) substituents .

Preparation Methods

Key Synthetic Steps and Conditions

Azetidine Ring Formation and Functionalization

Azetidine derivatives are typically synthesized by ring closure reactions or by modifying pre-formed azetidine intermediates. For example, N-t-butyl-O-trimethylsilylazetidine can be treated with hydrochloric acid to remove protecting groups and generate the free azetidine amine under mild conditions (room temperature) with stirring for 1 hour. This step is exothermic and requires careful temperature control.

The crude azetidine intermediate is purified by extraction with organic solvents such as ether or methylene chloride, drying over magnesium sulfate or sodium sulfate, and evaporation under vacuum to yield a white crystalline solid.

Urea Formation

The formation of the urea moiety involves the reaction of the azetidine amine with an isocyanate or carbamoyl chloride derivative bearing the cyclopentyl substituent.

Triethylamine or other organic bases are often added to neutralize the generated hydrochloric acid and drive the reaction to completion.

Solvents such as methylene chloride or ethyl acetate are used for the reaction medium, with subsequent workup involving aqueous sodium bicarbonate to neutralize residual acids and extraction of the organic product.

Hydrochloride Salt Formation

The final step involves converting the free base urea compound to its hydrochloride salt to improve crystallinity, stability, and handling.

This is achieved by bubbling hydrogen chloride gas through a stirred suspension of the compound in ethanol at 0°C, followed by heating to reflux for 12 hours. The precipitated hydrochloride salt is collected by filtration and washed with methyl tert-butyl ether to yield a pure product.

Representative Experimental Procedure

| Step | Reagents & Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | N-t-butyl-O-trimethylsilylazetidine + HCl (3 M), room temp, 1 hr | Deprotection of azetidine intermediate | White crystalline solid, 64% yield |

| 2 | Azetidine amine + cyclopentyl isocyanate, triethylamine, methylene chloride, 55-60°C, 12 hr | Urea formation via nucleophilic substitution | Crude urea intermediate |

| 3 | Workup with saturated sodium bicarbonate, extraction with methylene chloride, drying over MgSO4 | Purification of crude product | Colorless oil solidified under vacuum |

| 4 | Bubbling HCl gas in ethanol at 0°C, reflux 12 hr | Formation of hydrochloride salt | Pure crystalline hydrochloride salt, 62-89% yield |

Analytical and Purification Techniques

The crude reaction mixtures are typically purified by extraction with organic solvents (ether, methylene chloride), drying agents (magnesium sulfate, sodium sulfate), and evaporation under reduced pressure.

Final purification is often achieved by crystallization from appropriate solvents or by passing the product through silica gel chromatography using ethyl acetate/hexanes mixtures.

Monitoring of reaction progress and purity is done by NMR spectroscopy and sometimes by HPLC.

Research Findings and Optimization Notes

The reaction of azetidine intermediates with cyclopentyl isocyanate proceeds efficiently under mild heating and basic conditions, with triethylamine playing a critical role in neutralizing acid by-products.

The hydrochloride salt formation improves the compound's stability and facilitates isolation as a crystalline solid.

Temperature control during HCl gas bubbling and reflux is crucial to prevent decomposition or side reactions.

The use of dry solvents and careful drying of organic extracts ensures high purity of the final product.

Extended stirring times (12 hours or more) at moderate temperatures (55-60°C) optimize conversion rates.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Purpose | Yield/Remarks |

|---|---|---|---|---|

| Azetidine deprotection | N-t-butyl-O-trimethylsilylazetidine, HCl (3 M) | Room temp, 1 hr | Remove protecting groups | 64% yield, crystalline solid |

| Urea formation | Azetidine amine, cyclopentyl isocyanate, triethylamine | 55-60°C, 12 hr | Form urea linkage | High conversion, crude intermediate |

| Workup & purification | Saturated NaHCO3, methylene chloride, MgSO4 | Extraction & drying | Remove impurities | Colorless oil, solidified |

| Hydrochloride salt formation | HCl gas, ethanol | 0°C bubbling, reflux 12 hr | Salt formation for stability | 62-89% yield, pure crystalline salt |

Q & A

Basic: What are the recommended analytical methods for determining the purity of 1-(Azetidin-3-yl)-3-cyclopentylurea hydrochloride, and how can potential impurities be identified?

Methodological Answer:

High-Performance Liquid Chromatography (HPLC) is the primary method for purity analysis, as it provides high-resolution separation of the compound from impurities. For this azetidine derivative, reverse-phase HPLC with a C18 column and UV detection (e.g., 210–254 nm) is recommended. To identify impurities, combine mass spectrometry (MS) with HPLC (LC-MS) to characterize molecular weights and fragmentation patterns. Differential Scanning Calorimetry (DSC) can also assess thermal stability and detect polymorphic impurities. Ensure calibration with certified reference standards and validate methods per ICH guidelines .

Advanced: How can computational reaction path search methods be integrated with experimental data to optimize the synthesis of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states for cyclization steps involving the azetidine ring. Tools like the Artificial Force Induced Reaction (AFIR) method systematically explore intermediates and energy barriers. Pair this with ICReDD’s feedback loop: (1) Use experimental data (e.g., reaction yields, byproducts) to refine computational models; (2) Apply machine learning to prioritize reaction conditions (e.g., solvent, catalysts) based on steric and electronic parameters; (3) Validate predictions via small-scale experiments. This iterative approach reduces trial-and-error inefficiencies .

Basic: What are the critical parameters to consider when designing a scalable synthesis protocol for this compound?

Methodological Answer:

Key parameters include:

- Reactor Design : Opt for continuous-flow reactors to enhance mixing and heat transfer during cyclopentylurea formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve azetidine ring stability but require post-reaction removal via membrane separation technologies .

- Catalyst Loading : Screen palladium or enzyme catalysts for regioselective coupling, balancing cost and turnover number.

- Safety : Monitor exothermic peaks using in-situ FTIR or calorimetry to prevent thermal runaway during scale-up .

Advanced: How can factorial design be applied to investigate the influence of reaction variables on yield and selectivity?

Methodological Answer:

A 2<sup>k</sup> factorial design is ideal for multifactor optimization. For example:

- Variables : Temperature (60–100°C), catalyst concentration (0.5–2.0 mol%), and solvent polarity (DMF vs. THF).

- Response Metrics : Yield (HPLC) and selectivity (NMR integration of regioisomers).

- Analysis : Use ANOVA to identify significant interactions (e.g., temperature × solvent). Response Surface Methodology (RSM) can then model non-linear relationships and predict optimal conditions. Software like Design-Expert® or Python’s SciPy automates data analysis and visualizes trade-offs between yield and impurity profiles .

Basic: What precautions are necessary when handling this compound in solution form to ensure researcher safety?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested per EN374 for chemical permeation) and safety goggles with side shields. Avoid latex gloves due to poor solvent resistance .

- Ventilation : Use fume hoods for solution preparation to mitigate inhalation risks.

- Deactivation : Quench residual azetidine derivatives with aqueous acetic acid before disposal.

- First Aid : For skin contact, rinse immediately with 0.9% saline solution (not water, to prevent hydrochloride dissociation) .

Advanced: How do discrepancies in spectroscopic data (e.g., NMR, MS) for this compound arise, and what methodological approaches resolve such contradictions?

Methodological Answer:

Discrepancies may stem from:

- Tautomerism : The urea moiety can exhibit keto-enol tautomerism, altering <sup>1</sup>H NMR shifts. Use variable-temperature NMR to assess equilibrium states.

- Ionization in MS : Electrospray ionization (ESI-MS) may produce [M+H]<sup>+</sup> and [M+Na]<sup>+</sup> adducts. Compare with High-Resolution MS (HRMS) and isotopic patterns for validation.

- Solvent Artifacts : DMSO-d6 can form sulfoxide adducts. Confirm purity via <sup>13</sup>C NMR DEPT-135 to distinguish carbonyl signals from impurities. Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.